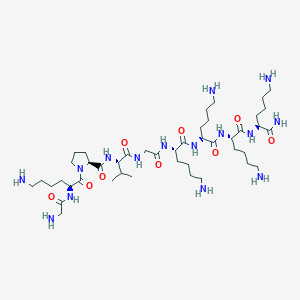
Glycyl-L-lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysyl-L-lysyl-L-lysinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysyl-L-lysyl-L-lysinamide is a synthetic peptide composed of multiple amino acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysyl-L-lysyl-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.
Cleavage: of the peptide from the resin using a cleavage reagent like TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
Glycyl-L-lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysyl-L-lysyl-L-lysinamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
科学的研究の応用
Glycyl-L-lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysyl-L-lysyl-L-lysinamide has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications in treating diseases such as Alzheimer’s disease.
Industry: Utilized in the development of peptide-based materials and coatings.
作用機序
The mechanism of action of Glycyl-L-lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysyl-L-lysyl-L-lysinamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, such as:
Enzyme inhibition: The peptide can inhibit enzymes by binding to their active sites.
Receptor binding: It can interact with cell surface receptors, triggering downstream signaling pathways.
類似化合物との比較
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another synthetic peptide with potential neuroprotective effects.
Glycyl-L-valyl-L-seryl-L-prolyl-L-lysyl-L-leucine: A hexapeptide with similar structural features.
Uniqueness
Glycyl-L-lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysyl-L-lysyl-L-lysinamide is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential therapeutic applications.
特性
CAS番号 |
63296-47-9 |
|---|---|
分子式 |
C44H85N15O9 |
分子量 |
968.2 g/mol |
IUPAC名 |
(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]-N-[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C44H85N15O9/c1-28(2)37(58-42(66)34-19-13-25-59(34)44(68)33(18-7-12-24-49)54-35(60)26-50)43(67)52-27-36(61)53-30(15-4-9-21-46)39(63)56-32(17-6-11-23-48)41(65)57-31(16-5-10-22-47)40(64)55-29(38(51)62)14-3-8-20-45/h28-34,37H,3-27,45-50H2,1-2H3,(H2,51,62)(H,52,67)(H,53,61)(H,54,60)(H,55,64)(H,56,63)(H,57,65)(H,58,66)/t29-,30-,31-,32-,33-,34-,37-/m0/s1 |
InChIキー |
AJRADORLGXJRMK-UJNADNKXSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CN |
正規SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propyl 4-[(2-amino-2-oxo-1-phenylethyl)amino]benzoate](/img/structure/B14509953.png)

![Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane](/img/structure/B14509987.png)
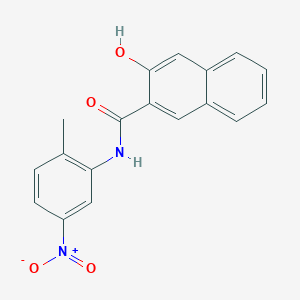
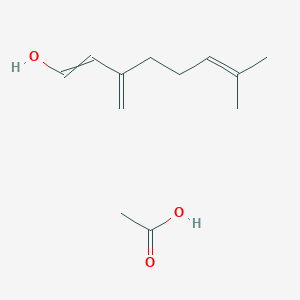
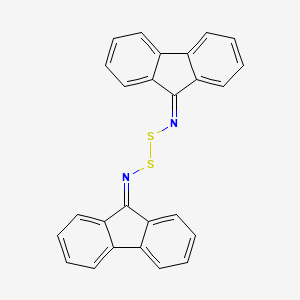
![4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane](/img/structure/B14510005.png)
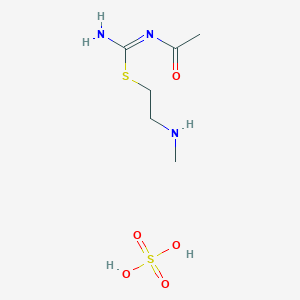



![4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B14510043.png)
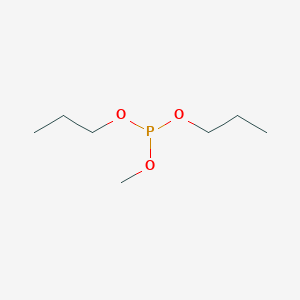
![1-[(Triphenylstannyl)methyl]cyclohexan-1-ol](/img/structure/B14510049.png)
